molecular formula C10H13N3 B3318214 2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine CAS No. 99168-04-4

2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine

Cat. No.: B3318214
CAS No.: 99168-04-4
M. Wt: 175.23
InChI Key: GDPCSCXJFBPVMY-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine and its dihydrochloride salt (CAS 102880-52-4) are chemical research compounds built around the benzimidazole scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its similarity to natural nucleotides and its versatility in interacting with diverse biological targets . The molecular structure integrates three key features: a planar, aromatic benzimidazole core that can engage in pi-stacking interactions; a propan-2-yl linker featuring a gem-dimethyl group that influences the molecule's stereochemistry and metabolic profile; and a primary amine functional group, which serves as a hydrogen bond donor and acceptor, crucial for forming ionic interactions with biological macromolecules . The broader class of 2-substituted benzimidazoles, to which this compound belongs, is associated with a wide spectrum of pharmacological activities in research settings, including investigations into anticancer, antimicrobial, and antiviral properties . The primary amine moiety enhances the molecule's potential as a building block for the synthesis of more complex molecules or as a key pharmacophore in the development of tyrosine kinase inhibitors for targeted therapies . The dihydrochloride salt form offers improved solubility and stability for handling in various experimental buffers and solutions. This product is offered strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions and refer to the provided Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9/h3-6H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPCSCXJFBPVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 1h Benzo D Imidazol 2 Yl Propan 2 Amine and Its Analogues

Direct Synthetic Routes to 2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine

The direct synthesis of the target molecule can be achieved through established methods of benzimidazole (B57391) formation, primarily involving the condensation of an ortho-diaminobenzene with a suitable carboxylic acid derivative, followed by cyclization.

Condensation Reactions Involving o-Phenylenediamine (B120857) and Appropriate Amino Acids

A prominent and widely utilized method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction. adichemistry.comnih.govcolab.ws This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. adichemistry.comnih.govcolab.ws For the synthesis of this compound, the logical choice of reactants would be o-phenylenediamine and 2-amino-2-methylpropanoic acid. The reaction typically proceeds by heating the reactants in the presence of a mineral acid, such as 4N HCl, which catalyzes both the initial N-acylation and the subsequent dehydrative cyclization to form the imidazole (B134444) ring. adichemistry.com

While the general applicability of the Phillips condensation is well-documented, specific yields for aliphatic amino acids are often favorable. adichemistry.com A study by Oriare et al. (2016) demonstrated a practical application of this methodology for a structural analogue, 1-(1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine. In their work, o-phenylenediamine was reacted with L-valine. The reaction was successfully carried out by refluxing the components in toluene, which served as a solvent and aided in the azeotropic removal of water, driving the reaction towards the cyclized product. This approach, which avoids harsh acidic conditions, resulted in a high yield of the corresponding benzimidazole derivative. orientjchem.org A similar approach using 2-amino-2-methylpropanoic acid is expected to yield this compound.

Table 1: Synthesis of 2-(Alkylamino)benzimidazole Analogues via Condensation

o-Phenylenediamine DerivativeAmino AcidReaction ConditionsProductYield (%)Reference
o-PhenylenediamineL-ValineToluene, reflux, 9h1-(1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amineHighOriare et al., 2016 orientjchem.org
o-PhenylenediamineL-GlycineToluene, reflux, 9h(1H-benzo[d]imidazol-2-yl)methanamine97.3Oriare et al., 2016 orientjchem.org

Cyclization Pathways for Benzimidazole Ring Formation

The formation of the benzimidazole ring is the key step in the synthesis of this compound. Following the initial condensation of o-phenylenediamine with 2-amino-2-methylpropanoic acid to form an N-acyl-o-phenylenediamine intermediate, intramolecular cyclization occurs. This process involves the nucleophilic attack of the second amino group of the o-phenylenediamine moiety on the carbonyl carbon of the amide. Subsequent dehydration leads to the formation of the stable, aromatic benzimidazole ring system.

Various reagents and conditions can be employed to promote this cyclization. While heating in the presence of a mineral acid is the traditional approach in the Phillips condensation, alternative methods can offer milder conditions and improved yields. organic-chemistry.org For instance, the use of dehydrating agents or carrying out the reaction in a high-boiling solvent that allows for the azeotropic removal of water can facilitate the cyclization. orientjchem.org The choice of the cyclization strategy can be influenced by the nature of the substituents on both the o-phenylenediamine and the carboxylic acid, as well as the desired purity and yield of the final product.

Derivatization Strategies for Functionalized this compound Structures

The versatility of the benzimidazole scaffold allows for a wide range of derivatization strategies to create novel structures with potentially enhanced or modified properties. These strategies can target the benzimidazole ring itself, the propane-2-amine side chain, or involve the introduction of new functional groups through reactions like the Mannich reaction.

Functionalization of the Benzimidazole Heterocyclic Ring System

The benzimidazole ring system offers several sites for functionalization. The N-H proton of the imidazole ring is acidic and can be readily deprotonated to allow for N-alkylation or N-acylation. This allows for the introduction of a wide variety of substituents at the N-1 position. For example, 1H-benzo[d]imidazol-2-amine has been shown to react with benzyl (B1604629) halides to yield 1-benzyl-1H-benzo[d]imidazol-2-amines. connectjournals.com This N-functionalization can be crucial for modulating the physicochemical properties of the molecule, such as solubility and lipophilicity, and for introducing additional pharmacophoric features.

Furthermore, electrophilic aromatic substitution reactions can occur on the benzene (B151609) ring of the benzimidazole system, although the reactivity is influenced by the electron-donating nature of the fused imidazole ring. The positions para to the amino groups (positions 5 and 6) are generally the most susceptible to electrophilic attack. However, controlling the regioselectivity of such reactions can be challenging and may require the use of protecting groups or specific reaction conditions.

Modifications and Elongations of the Propane-2-amine Side Chain

The propane-2-amine side chain of this compound provides another key site for chemical modification. The primary amine group is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, and Schiff base formation.

Acylation of the side-chain amine with various acid chlorides or anhydrides can be used to introduce a wide range of amide functionalities. For instance, the related compound 1H-benzo[d]imidazol-2-amine can be acylated with piperidine-3-carboxylic acid derivatives to form the corresponding amides. scispace.comnih.gov This approach allows for the systematic exploration of the structure-activity relationship by varying the nature of the acyl group.

Alkylation of the primary amine can lead to the formation of secondary or tertiary amines, which can significantly alter the basicity and steric bulk of the side chain. Reductive amination with aldehydes or ketones is a common method for achieving such transformations.

Utilization of Mannich Reactions in Benzimidazole Derivatization

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons and has been extensively used in the derivatization of benzimidazoles. chitkara.edu.ineuropub.co.uknih.govchitkara.edu.innih.gov In the context of 2-substituted benzimidazoles, the N-H proton of the imidazole ring is sufficiently acidic to participate in the Mannich reaction. This three-component condensation involves the reaction of the benzimidazole, formaldehyde, and a primary or secondary amine to introduce an aminomethyl group at the N-1 position. nih.gov

This reaction provides a straightforward method for introducing a diverse range of aminoalkyl side chains onto the benzimidazole core. The choice of the amine component in the Mannich reaction allows for a high degree of structural variability in the final products. For example, various secondary amines such as piperidine, morpholine, and piperazine (B1678402) have been successfully employed in the Mannich reaction with 2-substituted benzimidazoles to generate a library of derivatives. europub.co.uk

Table 2: Examples of Mannich Bases of 2-Substituted Benzimidazoles

2-Substituted BenzimidazoleAmineFormaldehydeProductReference
2-Substituted BenzimidazoleSecondary AmineYesN-((Alkyl/Aryl)aminomethyl)-2-substituted-1H-benzimidazoleKumar et al., 2013 nih.gov
2-(Benzimidazolylaminomethyl)thiazolidin-4-oneSecondary AmineYes5-((Alkyl/Aryl)aminomethyl)-2-(benzimidazolylaminomethyl)thiazolidin-4-oneSrivastava et al. europub.co.uk

Suzuki Coupling Applications in Benzimidazole Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it has been extensively applied in the synthesis of functionalized benzimidazole derivatives. arkat-usa.orgpreprints.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. arkat-usa.orgmdpi.com Its mild reaction conditions, high functional-group tolerance, and the commercial availability of a wide variety of boronic acids make it a preferred method in both academic and industrial laboratories. arkat-usa.org

In the context of benzimidazole synthesis, the Suzuki coupling is often employed as a late-stage diversification strategy. This allows for the introduction of various aryl or heteroaryl substituents onto the benzimidazole core, which is vital for optimizing the biological properties of potential drug candidates. arkat-usa.org A common approach involves the synthesis of a halogenated benzimidazole intermediate, which then serves as the substrate for the coupling reaction. For instance, 2-iodo-1H-benzimidazole intermediates can be coupled with a range of electronically and sterically diverse (hetero)aryl boronic acids. arkat-usa.org

The efficiency of the Suzuki coupling is highly dependent on the catalytic system used, which includes the palladium source, the ligand, the base, and the solvent. Research has shown that the combination of a palladium(II) chloride (PdCl₂) catalyst with a bulky, electron-rich phosphine (B1218219) ligand like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is highly effective. arkat-usa.orgnih.gov This system facilitates the formation of a stable and highly active LPd(0) species, which is crucial for the catalytic cycle. arkat-usa.org The mechanism proceeds through oxidative addition of the palladium species to the iodobenzimidazole, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final cross-coupled product. arkat-usa.org

Microwave-assisted synthesis has been shown to significantly enhance the efficiency of Suzuki-Miyaura couplings for benzimidazole functionalization, reducing reaction times from hours to minutes. arkat-usa.orgrjptonline.org

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Benzimidazole Synthesis Reaction of 1-cyclohexyl-2-iodo-1H-benzimidazole with 4-tolylboronic acid. arkat-usa.org

EntryCatalyst / LigandBaseSolventTemperature (°C)Time (min)Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene1203045
2Pd(OAc)₂ / PPh₃K₂CO₃Toluene1203050
3PdCl₂ / PPh₃K₂CO₃Toluene1203055
4PdCl₂ / SPhosK₂CO₃Dioxane1203070
5PdCl₂ / SPhosCs₂CO₃Dioxane1203092
6PdCl₂ / SPhosK₃PO₄Dioxane1203085

Multicomponent Reaction Approaches to Benzimidazole Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govrsc.org This approach is a cornerstone of modern organic synthesis and pharmaceutical development due to its time and cost efficiency. nih.govrsc.org MCRs offer a powerful tool for the rapid generation of molecular diversity, making them ideal for creating libraries of benzimidazole derivatives for biological screening. nih.gov

A prominent example is the one-pot, three-component synthesis of benzimidazoles from o-phenylenediamines (or their precursors), aldehydes, and a nitrogen source. nih.govrsc.org For instance, an iron(III)-catalyzed domino reaction has been developed using benzo-1,2-quinone, various aldehydes, and ammonium (B1175870) acetate (B1210297) as the nitrogen source. nih.govrsc.org This method proceeds under mild conditions and produces a wide range of benzimidazole derivatives in high yields. nih.gov The reaction involves a sequence of C-N bond formations and a cyclization reaction. nih.gov

Another innovative MCR involves the reaction of 2-aminobenzimidazole, benzaldehydes, and imidazoline-2,4,5-trione under solvent-free conditions to produce complex fused heterocyclic systems. researchgate.net Similarly, a four-component reaction involving pyridine, chloroacetonitrile, malononitrile, and an aromatic aldehyde can yield pyrido[1,2-a]benzimidazole (B3050246) derivatives, although the yields may be moderate. acs.org The key advantage of this method is the short reaction time and operational simplicity. acs.org

The Gewald multicomponent reaction has also been modified for the synthesis of 2-aminothiophene-linked benzimidazoles. This strategy involves the reaction of 2-(cyanomethyl)-benzimidazoles with aldehydes and elemental sulfur, showcasing the versatility of MCRs in creating complex benzimidazole analogues. researchgate.net

Catalytic Systems and Green Chemistry Principles in Benzimidazole Synthesis

The development of sustainable and efficient catalytic systems is a major focus in modern chemistry, aligning with the principles of green chemistry. chemmethod.comsphinxsai.com These principles advocate for the prevention of waste, use of renewable raw materials, and employment of energy-efficient processes, often at ambient temperature and pressure. chemmethod.com In benzimidazole synthesis, this has led to the exploration of various catalysts and reaction media that minimize environmental impact. mdpi.comijpdd.org

A wide range of catalytic systems have been developed to facilitate the synthesis of benzimidazoles, typically through the condensation of o-phenylenediamine with aldehydes or carboxylic acids. enpress-publisher.com Heterogeneous catalysts are particularly attractive as they can be easily recovered and reused, reducing waste and cost. doi.org Examples include:

Metal-Organic Frameworks (MOFs) : A zirconium oxosulfate embedded into carbon (ZrOSO₄@C), derived from a MOF, has been used as a solid-state acid for the photocatalytic synthesis of benzimidazoles. researchgate.net

Nanocomposites : An Al₂O₃/CuI/PANI nanocomposite has been shown to be an effective and reusable catalyst for the reaction between o-phenylenediamine and aldehydes under mild conditions. nih.gov Similarly, magnetic nanoparticles coated with collagen (Fe₃O₄@SiO₂/collagen) serve as a magnetically recyclable catalyst for this transformation. doi.org

Lewis Acids : Various Lewis acids, such as zinc triflate, have proven to be efficient catalysts for the one-pot synthesis of 2-substituted benzimidazoles. chemmethod.com

Green chemistry principles are further applied through the use of environmentally benign solvents or solvent-free conditions. mdpi.com

Green Solvents : Water, ionic liquids (ILs), and polyethylene (B3416737) glycol (PEG) have been successfully used as reaction media. chemmethod.commdpi.com Deep eutectic solvents (DESs) have also been employed as both catalysts and solvents for benzimidazole synthesis. mdpi.com

Solvent-Free Conditions : Many catalytic reactions, such as those using p-toluenesulfonic acid or H₂O₂/TiO₂ P25 nanoparticles, can be performed under solvent-free conditions, often with grinding or microwave irradiation to promote the reaction. rjptonline.orgnih.gov These methods offer advantages like short reaction times, high efficiency, and simple product isolation. nih.gov

Table 2: Comparison of Catalytic Systems in Benzimidazole Synthesis Reaction of o-phenylenediamine and benzaldehyde.

CatalystSolventConditionsReaction TimeYield (%)Reference
Fe(III)-porphyrinMethanolRoom Temperature4 h86 nih.gov
Al₂O₃/CuI/PANIEthanol (B145695)Reflux30 min95 nih.gov
H₂SO₄@HTC(ii)None80 °C15 min94 nih.gov
p-toluenesulfonic acidNoneGrinding, Room Temp.5-10 min90-95 nih.gov
Ammonium ChlorideNone80-90 °C-Moderate-Good sphinxsai.com
Zinc TriflateEthanolReflux-Good chemmethod.com

The adoption of these catalytic systems and green methodologies represents a significant advancement in the synthesis of benzimidazole derivatives, providing pathways that are not only efficient but also environmentally responsible. chemmethod.com

Spectroscopic and Advanced Structural Characterization Techniques for 2 1h Benzo D Imidazol 2 Yl Propan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules in solution. uobasrah.edu.iq For 2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine, ¹H and ¹³C NMR spectra provide definitive evidence of its atomic framework by mapping the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) ring and the aliphatic protons of the propan-2-amine substituent. The benzimidazole ring protons typically appear as a complex multiplet system in the downfield region (around 7.2-7.7 ppm), reflecting their deshielded environment. nih.gov Due to the rapid tautomerism of the N-H proton in the imidazole (B134444) ring, a single set of signals is typically observed for the symmetric benzimidazole core. researchgate.net The protons of the two methyl groups on the side chain are equivalent and would produce a sharp singlet further upfield, while the amine (NH₂) protons would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. The spectrum would feature signals for the aromatic carbons of the benzimidazole ring, with the carbon atom situated between the two nitrogen atoms (C2) appearing at a characteristic downfield shift. researchgate.netresearchgate.net The quaternary carbon and the two equivalent methyl carbons of the propan-2-amine group will also give rise to distinct signals in the aliphatic region of the spectrum. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity / Notes
Benzimidazole Aromatic C-H~ 7.2 - 7.7~ 110 - 145Multiplets
Benzimidazole Quaternary C-~ 135 - 155-
Benzimidazole C2-~ 155 - 160Carbon between N atoms
Imidazole N-HVariable (broad)-Broad singlet
Propan-2-amine C(CH₃)₂-~ 50 - 60Quaternary carbon
Propan-2-amine CH₃~ 1.5 - 1.7~ 25 - 30Singlet
Propan-2-amine NH₂Variable (broad)-Broad singlet

Vibrational (Infrared) and Electronic (Ultraviolet-Visible) Spectroscopy for Structural Elucidation

Vibrational and electronic spectroscopies probe the bonding and electronic transitions within a molecule, offering valuable structural insights. uobasrah.edu.iq

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. researchgate.net A broad band in the region of 3100-3400 cm⁻¹ would be indicative of N-H stretching vibrations from both the imidazole and the primary amine groups. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. The C=N and aromatic C=C stretching vibrations of the benzimidazole ring system are expected to produce strong absorptions in the 1500-1650 cm⁻¹ region. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum, typically recorded in a solvent like ethanol (B145695) or water, reveals information about the electronic transitions within the conjugated benzimidazole system. researchgate.net Aromatic imines and benzimidazole derivatives generally exhibit strong absorption bands in the UV region, corresponding to π→π* transitions. nih.gov For this compound, one would expect to observe characteristic absorption maxima that confirm the presence of the benzimidazole chromophore. researchgate.net

Interactive Data Table: Expected Vibrational and Electronic Spectroscopic Data

Spectroscopy Type Expected Wavenumber (cm⁻¹) / Wavelength (nm) Assignment
Infrared (IR)~ 3100 - 3400N-H Stretching (imidazole and amine)
Infrared (IR)~ 3000 - 3100Aromatic C-H Stretching
Infrared (IR)~ 1500 - 1650C=N and C=C Ring Stretching
UV-Visible~ 240 - 280π→π* Transitions of Benzimidazole Ring

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. researchgate.net For this compound (C₁₀H₁₃N₃), high-resolution mass spectrometry would confirm its molecular formula.

Under electron impact (EI) or electrospray ionization (ESI), the molecule would first form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. Subsequent fragmentation provides structural clues. A common fragmentation pathway for benzimidazole derivatives involves the cleavage of bonds in the side chain. nih.govresearchgate.net The base peak in the mass spectrum of propan-2-amine itself is often due to the stable iminium cation formed by alpha-cleavage. docbrown.info A similar cleavage in the target molecule would be a dominant fragmentation pathway, leading to characteristic product ions.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation

m/z Value (Predicted) Ion Structure / Formula Fragmentation Pathway
175[C₁₀H₁₃N₃]⁺Molecular Ion (M⁺)
160[C₉H₁₀N₃]⁺Loss of a methyl radical (•CH₃)
118[C₇H₆N₂]⁺Cleavage of the C-C bond adjacent to the ring

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction (XRD) is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. researchgate.net An XRD analysis of a suitable single crystal of this compound would provide precise data on bond lengths, bond angles, and torsional angles. nih.govmdpi.com

This technique would confirm the planarity of the benzimidazole ring system and reveal the conformation of the propan-2-amine substituent relative to the ring. Crucially, XRD elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds. mdpi.com One would expect to observe a network of hydrogen bonds involving the N-H groups of the imidazole ring and the primary amine, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. mdpi.com

Interactive Data Table: Typical Structural Parameters from XRD for Benzimidazole Derivatives

Parameter Typical Value Significance
C-N bond length (imidazole)~ 1.35 - 1.39 ÅConfirms ring structure
C=N bond length (imidazole)~ 1.30 - 1.34 ÅConfirms ring structure
C-C bond length (aromatic)~ 1.38 - 1.41 ÅConfirms aromaticity
N-H···N Hydrogen Bond~ 2.8 - 3.1 ÅKey intermolecular interaction
π-π Stacking Distance~ 3.4 - 3.8 ÅIntermolecular packing force

Circular Dichroism (CD) Spectroscopy for Chiral and DNA Interaction Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. nih.gov The target molecule, this compound, is achiral and therefore will not produce a CD signal on its own.

However, CD spectroscopy becomes a powerful tool for studying the interaction of this molecule with chiral macromolecules, such as DNA. nih.gov If the achiral benzimidazole derivative binds to the chiral DNA, an induced circular dichroism (ICD) signal can be observed in the absorption region of the small molecule (typically >300 nm). beilstein-journals.org The appearance of an ICD signal is strong evidence of binding. beilstein-journals.orgresearchgate.net Furthermore, the shape and sign of the ICD signal, along with changes in the intrinsic CD spectrum of DNA (below 300 nm), can provide valuable information about the binding mode, such as intercalation or minor groove binding. nih.govbeilstein-journals.org

Interactive Data Table: Interpretation of CD Spectroscopy in DNA Binding Studies

Observation Interpretation
No CD signal for the compound aloneConfirms the molecule is achiral
Appearance of an ICD signal (>300 nm) upon adding to DNAIndicates binding of the molecule to the chiral DNA structure
Positive ICD signalOften characteristic of minor groove binding for polyamide-imidazole ligands beilstein-journals.org
Changes in DNA's intrinsic CD bands (<300 nm)Suggests conformational changes in the DNA helix upon binding

Computational Chemistry and Theoretical Studies of 2 1h Benzo D Imidazol 2 Yl Propan 2 Amine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

There are no specific DFT studies available for 2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine. Computational studies on related benzimidazole (B57391) compounds often employ DFT with functionals like B3LYP to optimize molecular geometry and analyze electronic properties. niscpr.res.inresearchgate.net

Exploration of Global Reactivity Descriptors

An analysis of global reactivity descriptors—such as electronegativity, chemical hardness, softness, and electrophilicity index—derived from HOMO-LUMO energies has not been performed for this compound. These descriptors are typically calculated in theoretical studies of related compounds to quantify their reactivity. irjweb.comnih.gov

Construction and Analysis of Molecular Electrostatic Potential (MESP) Surfaces

Molecular Electrostatic Potential (MESP) maps for this compound have not been published. In studies of similar molecules, MESP surfaces are used to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of intermolecular interactions. niscpr.res.inresearchgate.netnih.gov

Molecular Docking Simulations for Receptor-Ligand Binding Affinity

There are no published molecular docking studies featuring this compound. Such simulations are commonly conducted for other bioactive benzimidazole derivatives to predict their binding modes and affinities with biological targets like enzymes or receptors, providing insights into their potential pharmacological mechanisms. scispace.comasianpubs.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Specific Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions and intramolecular charge transfer for this compound is not documented. NBO analysis is a powerful tool used in computational studies of analogous compounds to understand electron delocalization and the stability it imparts to the molecular structure. niscpr.res.inresearchgate.net

Conformational Analysis and Tautomerism Investigations

Dedicated studies on the conformational analysis or the potential tautomeric forms of this compound are absent from the scientific literature. Tautomerism is a known feature of the benzimidazole ring system, and computational methods are frequently used to determine the relative stability of different tautomers in related structures. mdpi.comresearchgate.net

In Silico Prediction of Drug-Likeness Properties

The assessment of "drug-likeness" is a critical step in early-stage drug discovery, aiming to identify compounds that possess a favorable balance of physicochemical properties to be orally active in humans. This evaluation is often performed using a set of rules and calculated molecular descriptors that correlate with absorption, distribution, metabolism, and excretion (ADME).

One of the most widely recognized guidelines for predicting oral bioavailability is Lipinski's Rule of Five. chemscene.com This rule establishes that a compound is more likely to be orally bioavailable if it adheres to the following criteria:

Molecular weight (MW) less than 500 Daltons.

An octanol-water partition coefficient (LogP) not exceeding 5.

No more than 5 hydrogen bond donors (HBD), defined as the sum of N-H and O-H bonds.

No more than 10 hydrogen bond acceptors (HBA), defined as the sum of all nitrogen and oxygen atoms.

An orally active drug candidate should generally have no more than one violation of these conditions. scispace.com Computational tools allow for the rapid calculation of these properties based on the molecular structure of a compound.

The physicochemical properties of this compound have been calculated to assess its compliance with Lipinski's Rule of Five. The results, summarized in the table below, indicate that the compound fully adheres to all the criteria set forth by the rule.

Physicochemical PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular FormulaC₁₀H₁₃N₃--
Molecular Weight (g/mol)175.23≤ 500Yes
Calculated LogP (cLogP)~1.6≤ 5Yes
Hydrogen Bond Donors (HBD)3≤ 5Yes
Hydrogen Bond Acceptors (HBA)3≤ 10Yes
Number of Violations0≤ 1Yes

The analysis shows that this compound has a low molecular weight and a balanced lipophilicity, as indicated by the cLogP value of approximately 1.6. nih.gov The number of hydrogen bond donors and acceptors is also well within the prescribed limits. With zero violations of Lipinski's Rule of Five, the compound exhibits a promising physicochemical profile for oral administration.

In addition to Lipinski's rule, other parameters such as the Topological Polar Surface Area (TPSA) are often calculated to predict drug transport properties. The TPSA for a structural isomer, (1R)-1-(1H-benzimidazol-2-yl)propan-1-amine, is calculated to be 54.7 Ų. nih.gov The TPSA for this compound is expected to be very similar. This value is significantly below the common threshold of 140 Ų, suggesting a high probability of good intestinal absorption and cell membrane permeability.

Collectively, these in silico predictions of drug-likeness properties suggest that this compound possesses a favorable molecular framework for development as an orally bioavailable therapeutic agent.

Biological and Mechanistic Investigations of 2 1h Benzo D Imidazol 2 Yl Propan 2 Amine and Its Analogues in Vitro Studies

In Vitro Antimicrobial Activity Profiling

Benzimidazole (B57391) derivatives have been extensively studied for their potential as antimicrobial agents. These compounds have demonstrated efficacy against a broad spectrum of bacteria and fungi, as well as activity against mycobacterial strains.

The antibacterial potential of benzimidazole analogues has been evaluated against various Gram-positive and Gram-negative bacteria. For instance, a series of 2-phenyl-1H-benzo[d]imidazole derivatives were synthesized and tested for their in-vitro antibacterial action using the broth dilution technique to determine their minimum inhibitory concentration (MIC) values. spast.org Certain compounds within this series, namely N2, N7, and N10, demonstrated superior antibacterial activity against Gram-negative bacteria when compared to the parent compounds benzimidazole, 2-phenylbenzimidazole, and the standard drug ampicillin. spast.org Similarly, compounds N5 and N8 from the same series showed enhanced activity against Gram-positive bacteria. spast.org

In another study, 2-substituted-1H-benzimidazole derivatives were synthesized and their antimicrobial activity was assessed. Compounds 1a, 1b, 1c, and 1d from this series exhibited good antibacterial activity. nih.gov The structure-activity relationship (SAR) studies suggested that increasing the carbon chain length at the 2-position of the oxadiazole ring and para-substitution on the phenyl nucleus contributed to the observed antibacterial effects. nih.gov

The table below summarizes the antibacterial activity of selected benzimidazole derivatives.

Compound IDBacterial StrainActivityReference
N2, N7, N10 Gram-negative bacteriaBetter than ampicillin spast.org
N5, N8 Gram-positive bacteriaBetter than ampicillin spast.org
1a, 1b, 1c, 1d Selected microbial speciesGood antibacterial activity nih.gov

The antifungal properties of benzimidazole derivatives have also been a subject of significant research. In the evaluation of 2-substituted-1H-benzimidazole derivatives, compound 1c was noted for its good antifungal activity. nih.gov SAR studies indicated that an increase in the side chain carbon atom number at the 2-position of the oxadiazole ring enhanced the antifungal activity against Candida albicans. nih.gov

Another study reported a novel series of benzimidazole derivatives and evaluated their antifungal potential using the tube dilution technique. Compounds 4a and 4b demonstrated good antifungal activity against C. albicans, with MIC values of 6.25 and 12.5 µg/mL, respectively. These values were comparable to the standard antifungal agents fluconazole (B54011) (MIC = 6.25 µg/mL) and miconazole (B906) (MIC = 3.125 µg/mL). nih.gov

A summary of the antifungal activity of these benzimidazole analogues is presented in the table below.

Compound IDFungal StrainMIC (µg/mL)Reference
1c Candida albicans- nih.gov
4a Candida albicans6.25 nih.gov
4b Candida albicans12.5 nih.gov
Fluconazole (Standard) Candida albicans6.25 nih.gov
Miconazole (Standard) Candida albicans3.125 nih.gov

Several studies have highlighted the potential of benzimidazole derivatives as antitubercular agents. A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net One of the most potent compounds from this series, compound 19, exhibited significant inhibition of mycobacterial enzymes, with inhibition percentages of 67.56% against isocitrate lyase, 53.45% against pantothenate synthetase, and 47.56% against chorismate mutase. researchgate.net

In a different study, novel 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives were synthesized and their tuberculostatic activity was assessed. nih.gov Compounds 2g, 2h, and 2i, which feature methyl groups on the benzimidazole system and a phenalkyl substituent at the C-2 position, displayed high antitubercular activity against Mycobacterium tuberculosis strains, with MIC values ranging from 0.8 to 6.2 μg/mL. nih.govresearchgate.net Notably, derivatives 2g (5,6-dimethyl-2-phenethyl-1H-benzo[d]imidazole) and 2i (2-(3,5-dichlorophenethyl)-5,6-dimethyl-1H-benzo[d]imidazole) were found to be selective for M. tuberculosis when compared to eukaryotic cells. nih.govresearchgate.net

The antitubercular activities of representative benzimidazole analogues are detailed in the table below.

Compound IDMycobacterium tuberculosis StrainMIC (µg/mL)Enzyme Inhibition (%)Reference
19 H37Rv-ICL: 67.56, PS: 53.45, CM: 47.56 researchgate.net
2g -0.8 - 6.2- nih.govresearchgate.net
2h -0.8 - 6.2- nih.govresearchgate.net
2i -0.8 - 6.2- nih.govresearchgate.net

In Vitro Anticancer and Cytotoxic Activity in Select Cell Lines

The anticancer potential of benzimidazole derivatives has been investigated in various cancer cell lines, revealing their ability to inhibit cell proliferation and modulate cellular pathways.

The cytotoxic effects of benzimidazole analogues have been demonstrated in several cancer cell lines. A series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide compounds were synthesized, and among them, compounds 6c and 6h-j showed excellent cytotoxic effects against four different cancer cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM. nih.gov

In another study, 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives were evaluated for their anticancer activity. nih.gov Compound 2 exhibited high cytotoxicity against the MCF7 breast cancer cell line with an IC50 of 0.0047 µM/ml, while compound 10 was highly cytotoxic against the HCT116 colorectal cancer cell line with an IC50 of 0.0058 µM/ml. nih.govresearchgate.net Furthermore, compound 19 from a related series emerged as a potent anticancer agent against the MCF7 cell line, with an IC50 of 0.0013 mM, which was more potent than the standard drug 5-fluorouracil. researchgate.net

A series of novel 1H-benzo[d]imidazole derivatives were screened against a panel of 60 human cancer cell lines. The most potent molecules, 11a, 12a, and 12b, showed 50% growth inhibition (GI50) in a concentration range from 0.16 to 3.6 μM. acs.org

The cytotoxic activities of selected benzimidazole derivatives are summarized in the table below.

Compound IDCancer Cell LineIC50/GI50Reference
6c, 6h-j Four different cancer cell lines7.82 - 21.48 μM nih.gov
2 MCF70.0047 µM/ml nih.govresearchgate.net
10 HCT1160.0058 µM/ml nih.govresearchgate.net
19 MCF70.0013 mM researchgate.net
11a, 12a, 12b Panel of 60 human cancer cell lines0.16 - 3.6 μM acs.org

Mechanistic studies have provided insights into how benzimidazole analogues exert their anticancer effects. The lead compound 6i from the (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide series was found to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. nih.gov This was associated with the upregulation of pro-apoptotic proteins caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, flow cytometry analysis of cancer cells treated with the 1H-benzo[d]imidazole derivatives 11a, 12a, and 12b revealed that these compounds cause a prominent G2/M arrest in the cell cycle. acs.org This indicates that these compounds interfere with the normal progression of the cell cycle, leading to an accumulation of cells in the G2 and M phases and ultimately inhibiting cell proliferation.

Tubulin Polymerization Inhibition Mechanisms

Benzimidazole derivatives are well-documented as inhibitors of tubulin polymerization, a critical process in cell division, making them a focus in anticancer drug discovery. mdpi.com These compounds often exert their effects by interacting with the colchicine (B1669291) binding site on β-tubulin, leading to a disruption of microtubule dynamics. mdpi.com

A variety of substituted benzimidazoles have been shown to inhibit tubulin polymerization. For instance, certain 1H-benzimidazol-2-yl hydrazone derivatives have been demonstrated to slow down tubulin polymerization in vitro, with an effect comparable to the known inhibitor nocodazole. nih.gov Molecular docking studies have further supported the binding of these hydrazone derivatives to the colchicine binding site of tubulin. nih.gov

Other studies on novel benzimidazole derivatives have identified compounds with potent tubulin polymerization inhibitory activity, with some exhibiting IC50 values in the low micromolar range. researchgate.net For example, compound 7n, a benzimidazole carboxamide derivative, was found to inhibit tubulin polymerization with an IC50 of 5.05 ± 0.13 μM. researchgate.net Similarly, cinnamide-derived pyrimidine-benzimidazole hybrids have also been reported as tubulin inhibitors. mdpi.com

Table 1: In Vitro Tubulin Polymerization Inhibition by Benzimidazole Analogues
Compound TypeActivityIC50 Value (μM)Reference
Benzimidazole Carboxamide (7n)Tubulin Polymerization Inhibition5.05 ± 0.13 researchgate.net
1,2,3-Triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugate (5f)Antiproliferative effect against MCF-7 cells0.60 nih.gov
1,2,3-Triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugate (5k)Antiproliferative effect against MCF-7 cells0.78 nih.gov

Enzyme and Protein Interaction Studies

Benzimidazole derivatives have been investigated as inhibitors of human topoisomerase I (Topo I), an enzyme essential for DNA replication and transcription. researchgate.net These compounds can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks. nih.govtimothyspringer.org

Several studies have reported the in vitro inhibitory activity of various benzimidazole analogues against Topo I. For example, a series of novel 1H-benzo[d]imidazoles (BBZs) were designed and synthesized, with some compounds showing significant inhibition of human topoisomerase I. nih.gov Compound 12b from this series exhibited 50% inhibition of DNA relaxation by the enzyme at a concentration of 16 μM. nih.gov Another study on 1H-benzimidazole derivatives identified 5-methyl-4-(1H-benzimidazole-2-yl)phenol as a relatively potent Topo I inhibitor. researchgate.netnih.gov

Table 2: In Vitro Human Topoisomerase I Inhibition by Benzimidazole Analogues
CompoundActivityConcentration for 50% Inhibition (IC50)Reference
BBZ derivative (12b)Inhibition of DNA relaxation16 μM nih.gov
5-methyl-4-(1H-benzimidazole-2-yl)phenolTopoisomerase I inhibitionPotent inhibitor researchgate.netnih.gov

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and has been implicated in various inflammatory diseases. nih.govnih.gov Several benzimidazole derivatives have been identified as inhibitors of the NLRP3 inflammasome. nih.gov

One such derivative, 1-ethyl-5-methyl-2-phenyl-1H-benzo[d]imidazole (Fc11a-2), has been shown to be a novel NLRP3 inflammasome inhibitor. nih.gov Studies on benzo[d]imidazole-2-one derivatives have also been conducted, with some compounds demonstrating the ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in vitro. nih.gov The mechanism of inhibition for some of these compounds involves the modulation of the ATPase activity of NLRP3. chemrevlett.com

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, and their inhibition is a major strategy for anti-inflammatory therapies. researchgate.net Benzimidazole derivatives have been explored for their potential to inhibit COX enzymes. timothyspringer.org

While specific data for 2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine is not available, studies on related structures suggest that the benzimidazole scaffold can be incorporated into molecules with COX inhibitory activity. For instance, novel hybrids of 2-methylthiobenzimidazole linked to other anti-inflammatory pharmacophores have been synthesized and shown to possess dual inhibitory activity against both COX and 15-lipoxygenase enzymes. timothyspringer.org The development of selective COX-2 inhibitors is a significant area of research to minimize the side effects associated with non-selective NSAIDs.

The angiotensin II type 1 (AT1) receptor is a key component of the renin-angiotensin system, which regulates blood pressure. Benzimidazole derivatives are a well-established class of AT1 receptor antagonists, with several compounds developed as antihypertensive drugs.

Research has led to the discovery of various non-peptidic Ang II receptor antagonists with different substituted heterocyclic systems, including benzimidazole. For example, candesartan (B1668252) and telmisartan (B1682998) are benzimidazole-containing drugs that act by blocking the binding of angiotensin II to the AT1 receptor. The design and synthesis of substituted carboxamido benzimidazole derivatives have also been pursued to develop potent AT1 receptor antagonists.

Nucleic Acid Interaction Studies

The interaction of small molecules with nucleic acids is a fundamental aspect of their biological activity. Benzimidazole derivatives, due to their structural similarity to purine (B94841) nucleosides, have the potential to interact with DNA and RNA.

Studies on various benzimidazole derivatives have explored their DNA binding properties. Some benzimidazole-Schiff base ligands and their metal complexes have been shown to be moderate to strong DNA binders. nih.gov The binding mode can vary, with some studies suggesting a non-intercalative binding mechanism for certain 2-anthryl substituted benzimidazole derivatives. The ability of these compounds to bind to DNA can contribute to their observed biological effects, such as anticancer activity. researchgate.net

DNA Intercalation Mechanisms

The interaction of small molecules with DNA is a critical area of study in the development of new therapeutic agents. For benzimidazole derivatives, the mode of binding to DNA can vary, often involving intercalation or groove binding. The specific mechanism is largely dependent on the molecular structure of the compound, including the nature and position of its substituents. nih.gov

Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding typically requires a flat, aromatic ring system that can stack with the DNA bases. Studies on various benzimidazole analogues have demonstrated their capacity for DNA intercalation. For instance, certain imidazole (B134444) derivatives have been shown to act as DNA intercalators, leading to DNA damage. nih.gov The planarity of the benzimidazole ring system is a key structural feature that facilitates this type of interaction.

Alternatively, some benzimidazole compounds have been found to bind within the minor or major grooves of the DNA helix. nih.gov This type of interaction is often driven by hydrogen bonding, van der Waals forces, and electrostatic interactions between the compound and the DNA molecule. The specific binding mode—intercalation versus groove binding—can be influenced by factors such as the size and shape of the benzimidazole derivative. nih.gov For example, compounds with bulkier substituents may favor groove binding over intercalation due to steric hindrance.

Computational modeling and spectroscopic techniques are commonly employed to elucidate these binding mechanisms. For example, the interaction between certain 3-biotinylate-6-benzimidazole B-nor-cholesterol analogs and calf thymus DNA (ct-DNA) was studied using various methods, which suggested a groove binding interaction. rsc.org In another study, viscosity measurements were used to investigate the DNA binding of benzylvanillin and benzimidazole conjugates, revealing a groove binding mechanism. nih.gov

The following table summarizes the DNA binding modes observed for some benzimidazole analogues:

Compound/Derivative ClassMethod of StudyObserved DNA Binding Mode
Benzimidazole compoundsSpectroscopy, ViscosityIntercalation or Groove Binding
Imidazole-2-thiones with acenaphthylenoneTerbium fluorescent probeDNA Intercalation
Benzylvanillin and benzimidazole conjugatesViscosity, UV titration, Computational modelingMinor Groove Binding
3-biotinylate-6-benzimidazole B-nor-cholesterol analogsSpectroscopy, Viscosity, Molecular dockingGroove Binding

DNA Thermal Stabilization

The binding of small molecules to DNA can alter its structural stability, which can be assessed by measuring the melting temperature (Tm) of the DNA. The melting temperature is the temperature at which half of the double-stranded DNA dissociates into single strands. An increase in the Tm upon the addition of a compound indicates that it stabilizes the DNA duplex.

Thermal denaturation studies are a common method to evaluate the stabilizing effect of benzimidazole derivatives on DNA. nih.govrsc.org For example, the interaction of benzimidazole-1,2,3-triazole hybrid molecules with G-quadruplex and duplex DNA was investigated using UV-visible thermal denaturation studies, which showed that these molecules could stabilize the DNA structures. nih.gov

The degree of stabilization can depend on the binding mode and the affinity of the compound for DNA. Intercalating agents, for instance, often lead to a significant increase in the Tm of DNA due to the favorable stacking interactions between the intercalator and the DNA base pairs. Similarly, groove binders that fit snugly into the DNA grooves and form multiple interactions can also enhance thermal stability.

Research on benzimidazole and benzothiazole (B30560) derivatives has shown that they can effectively bind to the minor grooves of AT-rich DNA sequences and enhance the thermal stability of the DNA. niscpr.res.in The following table presents data on the thermal stabilization of DNA by some benzimidazole analogues:

Compound/Derivative ClassDNA TypeChange in Melting Temperature (ΔTm)
Benzimidazole-1,2,3-triazole hybrid (4f)G-quadruplex DNAIncreased Tm, indicating stabilization
Benzimidazole and Benzothiazole derivativespoly-A.poly-T DNASlight increase in Tm, with the benzothiazole derivative showing a 2.9 °C advantage
ODN-benzimidazole conjugatesDNA duplexesIncreased thermal stabilization

In Vitro Antioxidant Activity

Benzimidazole derivatives have been investigated for their potential as antioxidant agents. The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals, chelate metal ions, or inhibit enzymes involved in oxidative stress.

A variety of in vitro assays are used to evaluate the antioxidant capacity of these compounds. Common methods include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. mdpi.com

Studies on different series of benzimidazole derivatives have yielded varied results. For instance, a study on benzimidazole/benzothiazole-2-carboxamides found that a trihydroxy substituted benzothiazole-2-carboxamide was a potent antioxidant, significantly more so than the reference compound butylated hydroxytoluene (BHT). mdpi.com In contrast, another study on imidazole-derived ethers concluded that none of the synthesized compounds had a more effective reducing power than vitamin E. nih.gov

The antioxidant potential of benzimidazole derivatives can be influenced by the presence of specific functional groups. For example, phenolic hydroxyl groups are known to contribute to antioxidant activity by donating a hydrogen atom to free radicals. The position and number of these groups on the benzimidazole scaffold can significantly impact the compound's antioxidant efficacy.

The following table summarizes the in vitro antioxidant activity of some benzimidazole analogues:

Compound/Derivative ClassAntioxidant AssayKey Findings
Trihydroxy substituted benzothiazole-2-carboxamideDPPH, FRAPSignificantly more potent than butylated hydroxytoluene (BHT)
Imidazole-derived alkyl and aryl ethersFRAPLess effective reducing power than vitamin E

Structure Activity Relationship Sar Studies of 2 1h Benzo D Imidazol 2 Yl Propan 2 Amine Derivatives

Impact of Substituent Variation on Biological Activity Profiles

The nature and position of substituents on the benzene (B151609) ring of the benzimidazole (B57391) core play a pivotal role in modulating the biological activity of its derivatives. Studies on various 2-substituted benzimidazoles have consistently shown that the introduction of different functional groups can significantly alter their antimicrobial, anticancer, and other pharmacological properties. nih.govresearchgate.net

Research indicates that the electronic properties of the substituents are critical. For instance, the presence of electron-withdrawing groups on the phenyl ring attached to a benzimidazole core has been shown to enhance antibacterial and antifungal activity. nih.gov Conversely, electron-donating groups can also positively influence activity, depending on the specific biological target.

A study on a series of N'-substituted-2-(1H-benzimidazole-2-ylsulfanyl) acetohydrazide derivatives provided specific insights into the impact of substituent variation on antimicrobial activity. The findings from this study are summarized in the table below, illustrating how different substituents on an attached phenyl ring influence the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Compound IDSubstituent (R)MIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. B. subtilisMIC (μg/mL) vs. E. coli
4c 4-Cl15.627.8131.25
4e 4-F7.8115.6215.62
4f 2,4-di-Cl7.817.8115.62
4g 2-Cl, 4-F3.97.817.81
4k 3-NO₂15.6231.2531.25
4o 4-OCH₃31.2562.562.5

Data sourced from a study on related benzimidazole derivatives to illustrate SAR principles. researchgate.net

As the data indicates, compounds with halogen substituents, particularly in combination (e.g., 2-Cl, 4-F in compound 4g ), demonstrated the most potent antibacterial activity. The presence of a strong electron-withdrawing group like nitro (4k ) also conferred notable activity, whereas an electron-donating methoxy group (4o ) resulted in a significant reduction in potency. researchgate.net This highlights a clear SAR trend where electronegative and electron-withdrawing substituents on the aromatic ring system are generally favorable for enhancing the antimicrobial profile of benzimidazole derivatives.

Role of Benzimidazole Core Scaffold Modifications in Efficacy

Modifications to the core benzimidazole scaffold itself, while less common than peripheral substitutions, represent a key strategy for altering the fundamental physicochemical and biological properties of the resulting compounds. The benzimidazole nucleus is considered a "privileged scaffold" because its structure is amenable to interaction with a wide range of biological targets. researchgate.net

Alterations can include:

Isosteric Replacements: Replacing one of the nitrogen atoms in the imidazole (B134444) ring with another heteroatom can create novel heterocyclic systems with distinct electronic distributions and hydrogen bonding capabilities.

Ring Fusion: Fusing additional rings to the benzimidazole core can expand the molecule's surface area and introduce new interaction points, potentially increasing affinity for a target receptor or enzyme. For example, pentacyclic benzimidazole derivatives have been synthesized and evaluated as antiproliferative agents. mdpi.com

Substitution on Imidazole Nitrogen: While often considered a side-chain modification, alkylation or acylation at the N-1 position of the imidazole ring directly alters the core's properties. This can affect the molecule's planarity, solubility, and ability to act as a hydrogen bond donor, thereby influencing biological activity. researchgate.net

The structural integrity of the benzimidazole core is often essential for activity, as it mimics the purine (B94841) bases of nucleic acids, enabling it to function as an antimetabolite or an inhibitor of enzymes involved in nucleic acid synthesis. researchgate.net Therefore, modifications must be carefully designed to retain or enhance the desired interactions with biological targets while potentially improving pharmacokinetic properties.

Influence of Side Chain Length and Functionalization on Pharmacological Activity

The side chain at the C-2 position of the benzimidazole ring is a primary determinant of a molecule's pharmacological profile. For derivatives of 2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine, the length, branching, and functionalization of this aminoalkyl chain are critical variables in SAR studies.

A direct comparison of 2-aminoalkyl benzimidazole derivatives highlights the importance of the side chain's structure. A study that synthesized and tested (1H-benzo[d]imidazol-2-yl)methanamine and 1-(1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine (an isomer of the title compound) against various bacterial strains revealed significant differences in potency. orientjchem.org

CompoundSide ChainMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. P. aeruginosaMIC (μg/mL) vs. E. coli
10a -CH₂-NH₂6.2512.512.5
10b -CH(NH₂)-CH(CH₃)₂255050

Data adapted from Ajani O. O, et al. (2016) to illustrate the effect of side chain variation. orientjchem.org

The results clearly show that the simpler, shorter methanamine side chain in compound 10a leads to significantly higher antibacterial activity compared to the bulkier, branched 2-methylpropan-1-amine side chain in compound 10b . orientjchem.org This suggests that steric hindrance at the C-2 position can be detrimental to the antimicrobial efficacy of this class of compounds, possibly by impeding the molecule's ability to fit into the active site of its biological target.

Furthermore, functionalization of the side chain, such as converting the primary amine to an amide or introducing other functional groups, can drastically alter the molecule's properties. Amide functionalization, for example, can change the polarity, hydrogen bonding capacity, and metabolic stability of the compound, leading to a completely different biological activity profile. researchgate.net The length of a linker between the benzimidazole core and another functional group can also be a critical factor, with optimal lengths often required for effective interaction with biological targets. nih.gov

Correlation between Computational Predictions and Experimental Biological Observations

In modern drug design, computational methods are invaluable for predicting the biological activity of novel compounds and rationalizing observed SAR. Molecular docking, Density Functional Theory (DFT), and other in silico techniques are frequently used to study how this compound derivatives interact with their putative biological targets. nih.govnih.gov

Molecular docking studies, for instance, can predict the binding orientation and affinity of a ligand within the active site of a protein. These predictions often correlate well with experimental results. For example, a compound showing a high docking score, indicating strong and favorable interactions with key amino acid residues, is often found to be highly active in in vitro assays. researchgate.net One study investigating novel benzimidazole derivatives as potential anticancer agents used computational methods to identify human topoisomerase I as a probable target, a prediction that was later confirmed through in vitro DNA relaxation assays. acs.org

DFT calculations are used to determine the molecular structure and electronic properties of compounds. nih.gov These calculations can provide insights into local and global reactivity descriptors, which help predict the chemical behavior of the molecules and their potential to interact with biological systems. nih.gov The correlation between these computationally derived properties (like molecular orbital energies) and experimentally observed biological activity provides a deeper understanding of the SAR. For example, a study on imidazole compounds with different substituents found that computationally predicted densities were very close to experimental data, validating the computational model for predicting physical properties that influence biological interactions. mdpi.com

By combining computational predictions with experimental data, researchers can build robust SAR models. This synergistic approach accelerates the drug discovery process by allowing for the rational design of more potent and selective derivatives, prioritizing the synthesis of compounds with the highest probability of success and providing a theoretical framework to explain the observed biological activities.

Potential Applications and Future Research Directions for 2 1h Benzo D Imidazol 2 Yl Propan 2 Amine

Development as Lead Compounds in Medicinal Chemistry Programs

The benzimidazole (B57391) ring is considered a "privileged scaffold" in drug development due to its proven efficacy across a multitude of therapeutic areas, including antimicrobial, antiviral, anticancer, and anti-inflammatory applications. nih.govrsc.org Derivatives of 2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine serve as valuable starting points for medicinal chemistry programs, where systematic structural modifications can lead to the discovery of potent and selective drug candidates.

Researchers have successfully developed benzimidazole-based compounds targeting specific enzymes and cellular pathways. For instance, certain N-(1H-benzo[d]imidazol-2-yl) derivatives have been identified as highly potent and selective inhibitors of casein kinase 1 (CK1) isoforms δ and ε, which are implicated in the progression of some cancers. researchgate.net Similarly, extensive research has demonstrated the potential of benzimidazole derivatives as anticancer agents that function by inhibiting crucial enzymes like human topoisomerase I or cyclooxygenase-2 (COX-2). nih.govnih.gov The evaluation of these compounds often involves screening against various cancer cell lines to determine their growth inhibition potential. nih.gov

The development process is increasingly supported by computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, which help predict the interaction of these molecules with their biological targets and guide the design of more effective derivatives. nih.govresearchgate.net

Compound ClassTargetBiological ActivityExample FindingReference
N-(1H-Benzo[d]imidazol-2-yl)thiazole-carboxamidesCasein Kinase 1δ (CK1δ)AnticancerIC50 value of 0.040 µM researchgate.net
1H-Benzo[d]imidazole Derivatives (BBZs)Human Topoisomerase IAnticancerGI50 values from 0.16 to 3.6 µM in 60 human cancer cell lines nih.gov
2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamidesCarbonic Anhydrase II/VIIEnzyme InhibitionPotent and selective inhibition of hCA II and VII isoforms nih.gov
2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivativesAntiprotozoalParasitic InfectionsIC50 values in the nanomolar range against E. histolytica nih.gov

Applications in Coordination Chemistry and Catalysis

The benzimidazole structure contains two nitrogen atoms with available lone-pair electrons, making it an excellent N-donor ligand for the coordination of various transition metal ions. pinterest.com This property allows derivatives like this compound to form stable metal complexes with unique structural, electronic, and catalytic properties. nih.gov

These metal-benzimidazole complexes are pivotal in the field of catalysis. nih.gov By stabilizing metal centers, they can create highly efficient and selective catalysts for a range of organic transformations. For example, copper-benzimidazole complexes have been explored for their ability to catalyze oxidation reactions, such as the conversion of alcohols to aldehydes. nih.gov Furthermore, transition metal complexes containing benzimidazole ligands have shown significant activity as catalysts for ethylene (B1197577) oligomerization and polymerization. researchgate.net The catalytic performance of these complexes can be finely tuned by modifying the substituents on the benzimidazole ring, which alters the steric and electronic environment of the metal center. researchgate.net The versatility of benzimidazole-based ligands continues to drive research into novel catalysts for applications in both laboratory and industrial settings. nih.gov

Emerging Roles in Advanced Materials Science (e.g., Dye Sensitizers in Photovoltaics)

Beyond medicine and catalysis, benzimidazole derivatives are finding new roles in the development of advanced functional materials. A particularly promising application is in the field of photovoltaics, specifically as components of dye-sensitized solar cells (DSSCs). In a DSSC, a sensitizer (B1316253) dye absorbs sunlight and injects an electron into a semiconductor material (like TiO2) to generate an electric current.

The incorporation of imidazole (B134444) and benzimidazole motifs into sensitizer dyes has been shown to be highly beneficial. These structures can extend the π-conjugated system of the dye molecule, which improves light-harvesting properties. globethesis.com They also help in tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient electron transfer and can increase the resistance to charge recombination, a process that reduces cell efficiency. globethesis.com

A theoretical study on a novel Ruthenium(II) complex, named CBTR, which incorporates a 1H-benzo[d]imidazole derivative, explored its potential as a dye sensitizer. tandfonline.com While computational analysis showed that the introduction of the benzimidazole derivative did not significantly improve the absorption spectrum compared to the standard N3 dye, it highlighted the critical role that structural modifications play in tuning the electronic properties essential for photovoltaic performance. tandfonline.com This area of research demonstrates the potential for designing novel benzimidazole-based materials for advanced energy applications.

PropertyStandard N3 DyeCBTR Dye (with Benzimidazole derivative)SignificanceReference
HOMO LocationLocalized on Ru-NCS moietyLocalized on Ru-NCS moietyIndicates the origin of the photo-excited electron. tandfonline.com
LUMO LocationLocalized on dcbpy (B11939525) ligandsLocalized on dcbpy ligandIndicates the orbital to which the electron is excited before injection. tandfonline.com
Calculated AbsorptionStrong absorption in the visible regionSlightly blue-shifted compared to N3Affects the range of solar spectrum that can be utilized. tandfonline.com

Future Perspectives in Benzimidazole Research and Development

The field of benzimidazole research is dynamic and continually evolving, driven by technological advancements and a deeper understanding of chemical and biological systems. researchgate.net The future of research and development for compounds like this compound is poised to be highly interdisciplinary.

A major trend is the powerful synergy between computational and experimental science. researchgate.net The use of in-silico tools for molecular design, target identification, and property prediction is accelerating the discovery process, allowing researchers to focus experimental efforts on the most promising candidates. This data-driven approach is making the early phases of drug development more efficient. researchgate.net

Furthermore, the era of personalized medicine presents new opportunities for benzimidazole-based therapeutics. As our understanding of genomics and biomarkers grows, it may become possible to tailor benzimidazole drugs to individual patient profiles, increasing efficacy and reducing side effects. researchgate.net The structural versatility of the benzimidazole scaffold makes it an ideal platform for developing highly specific, targeted therapies. The ongoing exploration of this remarkable chemical entity ensures that it will remain a significant focus of innovation in science and medicine for years to come.

Q & A

Q. Basic

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹ for benzimidazole) .
  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic proton splitting patterns) .
  • Quantum Chemical Profiling : DFT-calculated dipole moments and HOMO-LUMO gaps predict reactivity .

How can discrepancies in reported synthetic yields be resolved?

Advanced
Contradictions in yields (e.g., vs. 14) often arise from solvent choice (DMF vs. THF) or catalyst loading. Systematic DOE (design of experiments) can identify critical factors. For instance, achieved 84% yield using excess amine and HBTU, while notes lower yields with NaBH₄ reductions. Kinetic studies (e.g., monitoring by LC-MS) and transition-state modeling (DFT) help pinpoint rate-limiting steps .

What in silico models predict binding affinity to biological targets?

Advanced
Molecular dynamics (MD) simulations and MM-PBSA (Molecular Mechanics-Poisson Boltzmann Surface Area) quantify binding free energies. used docking to identify hydrogen bonds between the benzimidazole NH and kinase ATP-binding pockets. Machine learning models (e.g., Random Forest) trained on kinase inhibitor datasets predict novel modifications .

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Reactant of Route 1
Reactant of Route 1
2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.